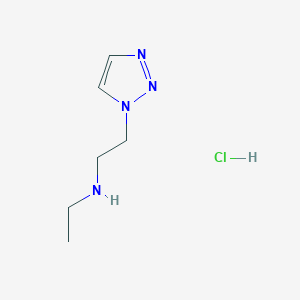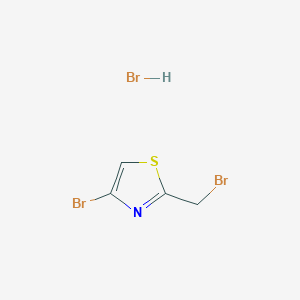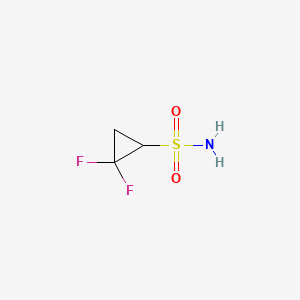![molecular formula C7H10BF4K B13514979 Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide](/img/structure/B13514979.png)
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro({6-fluorospiro[33]heptan-2-yl})boranuide is a chemical compound with the molecular formula C8H12BF4K It is a boron-containing compound that features a spirocyclic structure, which is a unique arrangement where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide typically involves the reaction of a spirocyclic precursor with a boron-containing reagent. One common method is the reaction of 6-fluorospiro[3.3]heptane with potassium trifluoroborate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reaction control can enhance the efficiency and safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Products may include boronic acids or borate esters.
Reduction: Products may include boranes or borohydrides.
Substitution: Products depend on the nucleophile used, such as substituted boron compounds.
Aplicaciones Científicas De Investigación
Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide involves its ability to form stable complexes with various substrates. The boron atom in the compound can interact with electron-rich species, facilitating reactions such as cross-coupling and addition. The spirocyclic structure provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
- Potassium trifluoro({spiro[3.3]heptan-2-yl}methyl)boranuide
- Potassium trifluoro({spiro[3.3]heptan-2-yl})boranuide
Comparison: Potassium trifluoro({6-fluorospiro[3.3]heptan-2-yl})boranuide is unique due to the presence of a fluorine atom in its structure, which can significantly alter its chemical properties compared to similar compounds. The fluorine atom can enhance the compound’s stability and reactivity, making it more suitable for specific applications in synthesis and material science.
Propiedades
Fórmula molecular |
C7H10BF4K |
|---|---|
Peso molecular |
220.06 g/mol |
Nombre IUPAC |
potassium;trifluoro-(2-fluorospiro[3.3]heptan-6-yl)boranuide |
InChI |
InChI=1S/C7H10BF4.K/c9-6-3-7(4-6)1-5(2-7)8(10,11)12;/h5-6H,1-4H2;/q-1;+1 |
Clave InChI |
CYKYDRLQLMLBTD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1CC2(C1)CC(C2)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(2,4-dichlorophenyl)acetic acid](/img/structure/B13514903.png)


![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
![Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
![1-(Fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13514934.png)
![2-Azabicyclo[2.2.2]octan-6-one](/img/structure/B13514942.png)




